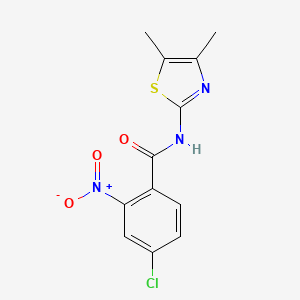
1-benzyl-4-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(4-nitrophenoxy)benzene is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. It is also commonly referred to as BNPPB. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(4-nitrophenoxy)benzene is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain ion channels, such as the TRPV1 channel. This modulation can result in changes in cellular excitability, leading to the observed biological effects of BNPPB.
Biochemical and Physiological Effects
1-benzyl-4-(4-nitrophenoxy)benzene has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurons, BNPPB has been found to modulate the activity of ion channels, leading to changes in cellular excitability. In animal studies, this compound has been found to exhibit analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-4-(4-nitrophenoxy)benzene in lab experiments is its wide range of biological activities. This makes it a promising candidate for use in various fields of research, such as cancer research, neuroscience, and pharmacology. However, one of the limitations of using BNPPB in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-benzyl-4-(4-nitrophenoxy)benzene. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BNPPB and its effects on cellular excitability.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(4-nitrophenoxy)benzene can be achieved through a multi-step process. The first step involves the nitration of benzene to produce nitrobenzene. This is followed by the Friedel-Crafts acylation of the nitrobenzene with benzyl chloride to produce benzyl 4-nitrophenyl ketone. The final step involves the reaction of benzyl 4-nitrophenyl ketone with 4-nitrophenol in the presence of a base to produce 1-benzyl-4-(4-nitrophenoxy)benzene.
Applications De Recherche Scientifique
1-benzyl-4-(4-nitrophenoxy)benzene has been found to exhibit a wide range of biological activities, making it a promising candidate for use in scientific research. Some of the areas where this compound has been studied include cancer research, neuroscience, and pharmacology. In cancer research, BNPPB has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to modulate the activity of certain ion channels, making it useful in the study of neuronal excitability. In pharmacology, BNPPB has been found to exhibit analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-benzyl-4-(4-nitrophenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-8-12-19(13-9-17)23-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQXZRCKDOSVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylphenoxy)-4-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)